4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-fluoro-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction of the nitro group: 4-fluoro-N-(2-fluoro-5-aminophenyl)benzenesulfonamide.
Hydrolysis of the sulfonamide group: 4-fluorobenzenesulfonic acid and 2-fluoro-5-nitroaniline.
Scientific Research Applications
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. Additionally, the compound may interfere with cellular pathways involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: Contains both fluorine and nitro groups, which contribute to its unique chemical properties.
2-fluoro-5-nitrophenyl isocyanate: Similar structure but with an isocyanate group instead of a sulfonamide group.
4-fluorobenzenesulfonamide: Lacks the nitro group, resulting in different chemical reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-1-4-10(5-2-8)21(19,20)15-12-7-9(16(17)18)3-6-11(12)14/h1-7,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIKRZGFPUKLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385984 |
Source
|
Record name | 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5527-69-5 |
Source
|
Record name | 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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